(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate
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Overview
Description
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzyloxycarbonyl group, and a phenylbutanoate moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of the amino group of 4-phenylbutanoic acid with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidinone ring through cyclization reactions. The final step often includes the coupling of the protected amino acid derivative with a suitable reagent to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate
- (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate
- N-Benzyloxycarbonyl-L-phenylalanine
- N-Benzyloxycarbonyl-D-phenylalanine
Uniqueness
The uniqueness of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c25-19-13-14-20(26)24(19)30-21(27)18(12-11-16-7-3-1-4-8-16)23-22(28)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRFACDDZNJUDY-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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